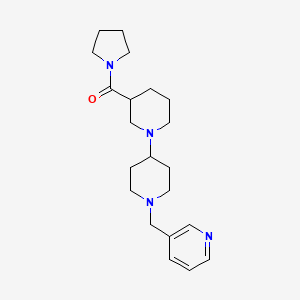![molecular formula C20H19BrClN3O4 B5323822 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5323822.png)
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(2-chloro-4-nitrophenyl)piperazine, commonly known as BMAP, is a chemical compound that has been widely studied for its potential pharmacological properties. BMAP belongs to the family of piperazine derivatives and has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
作用機序
The exact mechanism of action of BMAP is not fully understood. However, studies have suggested that BMAP acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. BMAP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in many cancer cells. In addition, BMAP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
BMAP has been found to possess a wide range of biochemical and physiological effects. Studies have shown that BMAP induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. BMAP has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, BMAP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
実験室実験の利点と制限
BMAP has several advantages for lab experiments. BMAP is a relatively simple compound to synthesize, making it easily accessible for research purposes. In addition, BMAP has been found to possess a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using BMAP in lab experiments. BMAP has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of BMAP is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BMAP. One potential direction is to study the pharmacokinetics and pharmacodynamics of BMAP in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of BMAP in animal models. Another potential direction is to study the structure-activity relationship of BMAP and its derivatives. This would involve synthesizing and testing various BMAP derivatives to identify compounds with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of BMAP and its potential therapeutic applications.
合成法
The synthesis of BMAP involves the reaction of 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to yield 3-(5-bromo-2-methoxyphenyl)acrylonitrile. The resulting product is then reacted with 2-chloro-4-nitroaniline in the presence of piperazine to yield BMAP. The overall synthesis process is shown in Figure 1.
科学的研究の応用
BMAP has been extensively studied for its potential pharmacological properties. Studies have shown that BMAP possesses antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. BMAP has also been found to possess antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, BMAP has been shown to possess anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O4/c1-29-19-6-3-15(21)12-14(19)2-7-20(26)24-10-8-23(9-11-24)18-5-4-16(25(27)28)13-17(18)22/h2-7,12-13H,8-11H2,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUGECHJOKLBEP-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)



![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5323813.png)